molecular formula C7H7N3O3 B13963220 6-Methyl-5-nitropyridine-3-carboxamide CAS No. 60524-54-1

6-Methyl-5-nitropyridine-3-carboxamide

Katalognummer: B13963220
CAS-Nummer: 60524-54-1
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: IXPQBWGPTUVEIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-5-nitropyridine-3-carboxamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 6-methylpyridine-3-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or water, mild heating.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

    Reduction: 6-Methyl-5-aminopyridine-3-carboxamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: 6-Carboxy-5-nitropyridine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

6-Methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-5-nitropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-5-aminopyridine-3-carboxamide: Similar structure but with an amino group instead of a nitro group.

    6-Carboxy-5-nitropyridine-3-carboxamide: Similar structure but with a carboxylic acid group instead of a methyl group.

    5-Nitropyridine-3-carboxamide: Lacks the methyl group at the 6-position.

Uniqueness

6-Methyl-5-nitropyridine-3-carboxamide is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

60524-54-1

Molekularformel

C7H7N3O3

Molekulargewicht

181.15 g/mol

IUPAC-Name

6-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-4-6(10(12)13)2-5(3-9-4)7(8)11/h2-3H,1H3,(H2,8,11)

InChI-Schlüssel

IXPQBWGPTUVEIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=N1)C(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.